![molecular formula C18H14Cl3N3O2 B560325 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
Overview
Description
ML 315 hydrochloride is a chemical compound known for its inhibitory effects on cdc2-like kinases (Clk) and dual specificity tyrosine phosphorylation-regulated kinases (DYRK). It is primarily used in scientific research, particularly in the fields of cancer and neurological diseases .
Mechanism of Action
Target of Action
ML 315 hydrochloride is a selective dual inhibitor of CDK (Cyclin-Dependent Kinase) and DYRK (Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase) with IC50 values of 68 nM and 282 nM, respectively . These kinases play crucial roles in cell cycle regulation and neuronal development, making them key targets in cancer and neurological disease research .
Mode of Action
ML 315 hydrochloride interacts with its targets (CDK and DYRK) by binding to their active sites, thereby inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and neuronal development .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to cell cycle regulation and neuronal development . The downstream effects of these disruptions could include altered cell proliferation and differentiation .
Pharmacokinetics
It is known to be stable in both mouse and human plasma, suggesting good stability and potential bioavailability .
Result of Action
The molecular and cellular effects of ML 315 hydrochloride’s action are likely to be diverse, given its targets. Inhibition of CDK and DYRK could lead to changes in cell cycle progression, potentially slowing or stopping the proliferation of cancer cells . In the context of neurological diseases, ML 315 hydrochloride could potentially influence neuronal development and function .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by a variety of factors, including the specific cellular environment, the presence of other drugs, and patient-specific factors .
Biochemical Analysis
Biochemical Properties
ML 315 hydrochloride functions as an inhibitor of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. It exhibits inhibitory activity with IC50 values of 68 nanomolar for Clk1, Clk4, and Clk2, and 282 nanomolar for DYRK1A and 1156 nanomolar for DYRK1B . The compound shows a 20-fold selectivity for Clk4 over DYRK1A . By inhibiting these kinases, ML 315 hydrochloride interferes with the phosphorylation of target proteins, thereby modulating their activity and function. This inhibition can affect various signaling pathways and cellular processes, making ML 315 hydrochloride a valuable tool for studying kinase-related mechanisms.
Cellular Effects
ML 315 hydrochloride exerts significant effects on various cell types and cellular processes. By inhibiting cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases, ML 315 hydrochloride can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase activity can lead to changes in cell cycle progression, apoptosis, and differentiation. Additionally, ML 315 hydrochloride has been shown to influence the expression of genes involved in cell proliferation and survival, further highlighting its potential as a therapeutic agent in cancer and other diseases .
Molecular Mechanism
The molecular mechanism of ML 315 hydrochloride involves its binding to the active sites of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. This binding inhibits the phosphorylation of target proteins, thereby modulating their activity and function. ML 315 hydrochloride’s selectivity for specific kinases allows it to target specific signaling pathways, leading to changes in gene expression and cellular processes. The compound’s ability to inhibit kinase activity makes it a valuable tool for studying the molecular mechanisms underlying various diseases and for developing targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML 315 hydrochloride can vary over time. The compound is stable in both mouse and human plasma, which ensures its efficacy in experimental studies . The long-term effects of ML 315 hydrochloride on cellular function may depend on factors such as dosage, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have shown that prolonged exposure to ML 315 hydrochloride can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of ML 315 hydrochloride in animal models can vary with different dosages. At lower doses, the compound may selectively inhibit specific kinases, leading to targeted modulation of signaling pathways and cellular processes. At higher doses, ML 315 hydrochloride may exhibit off-target effects, potentially leading to toxicity or adverse effects. Studies in animal models have shown that the compound’s efficacy and safety profile can be influenced by factors such as dosage, administration route, and the specific disease model being studied .
Metabolic Pathways
ML 315 hydrochloride is involved in various metabolic pathways, primarily through its interaction with cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. The compound’s inhibition of these kinases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, ML 315 hydrochloride may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, ML 315 hydrochloride is transported and distributed through various mechanisms. The compound’s moderate cell permeability allows it to enter cells and reach its target kinases . Additionally, ML 315 hydrochloride may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s efficacy and specificity in modulating kinase activity and cellular processes .
Subcellular Localization
The subcellular localization of ML 315 hydrochloride is crucial for its activity and function. The compound’s ability to target specific kinases within cellular compartments allows it to modulate signaling pathways and cellular processes effectively. ML 315 hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its precise localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 315 hydrochloride involves the reaction of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine with hydrochloric acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the compound being stable in both mouse and human plasma .
Industrial Production Methods
Industrial production of ML 315 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ML 315 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its inhibitory effects.
Substitution: Substitution reactions involving common reagents can lead to the formation of derivatives with varying biological activities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
ML 315 hydrochloride is widely used in scientific research due to its inhibitory effects on cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. Some of its applications include:
Cancer Research: The compound is used to study the role of kinases in cancer cell proliferation and survival.
Neurological Disease Research: It helps in understanding the mechanisms underlying neurological disorders and potential therapeutic targets.
Biological Studies: ML 315 hydrochloride is used to investigate cellular signaling pathways and kinase activity.
Industrial Applications: The compound is utilized in the development of kinase inhibitors for therapeutic purposes
Comparison with Similar Compounds
Similar Compounds
ML 314 hydrochloride: Another inhibitor of cdc2-like kinases with similar selectivity and potency.
ML 316 hydrochloride: A compound with inhibitory effects on both cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases.
ML 317 hydrochloride: Known for its dual inhibitory effects on cyclin-dependent kinases and dual specificity tyrosine phosphorylation-regulated kinases
Uniqueness
ML 315 hydrochloride stands out due to its high selectivity for Clk4 over Dyrk1A, showing a 20-fold selectivity. This unique selectivity profile makes it a valuable tool in research focused on specific kinase pathways .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


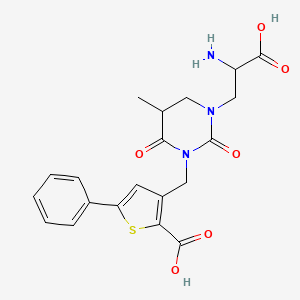

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)
![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)
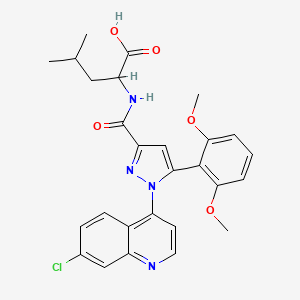
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)
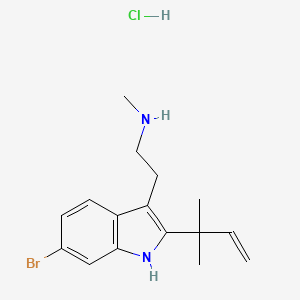
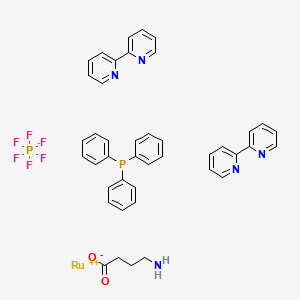
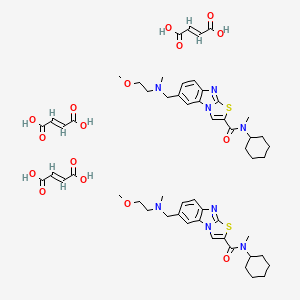
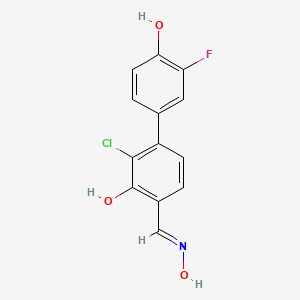
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)
